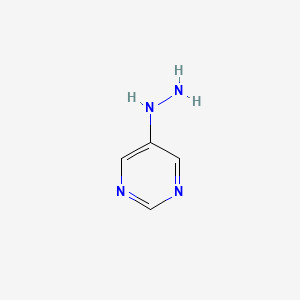

5-(Hydrazino)pyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

pyrimidin-5-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-8-4-1-6-3-7-2-4/h1-3,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRZDBRVMIZOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyrimidine Derivatives in Heterocyclic Chemistry

Pyrimidine (B1678525), a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in numerous biologically active molecules. numberanalytics.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) and riboflavin, and a vast number of synthetic compounds with therapeutic applications. numberanalytics.comgsconlinepress.com The pyrimidine core's ability to be functionalized at various positions allows for the fine-tuning of its physicochemical properties and biological interactions. numberanalytics.com

The inherent bioactivity of the pyrimidine ring has spurred extensive research, leading to the development of drugs with a wide range of pharmacological activities, including:

Anticancer agents: Pyrimidine-based compounds are central to many anticancer therapies. gsconlinepress.comnih.gov

Antiviral agents: Certain pyrimidine derivatives have proven effective as antiviral drugs. numberanalytics.comnih.gov

Antibacterial agents: The pyrimidine scaffold is a key feature in the development of new antibiotics. numberanalytics.comnih.gov

Anti-inflammatory and antioxidant agents: Many pyrimidine derivatives exhibit potent anti-inflammatory and antioxidant properties. researchgate.net

The versatility of the pyrimidine scaffold makes it a privileged structure in medicinal chemistry, continually inspiring the synthesis of novel derivatives with potential therapeutic benefits. nih.govresearchgate.net

The Role of the Hydrazine Moiety in Chemical Transformations

The hydrazine (B178648) group (-NHNH2) is a powerful and reactive functional group in organic synthesis. ontosight.ai Its nucleophilic nature allows it to readily react with electrophiles, most notably aldehydes and ketones, to form stable hydrazones. wikipedia.orgmdpi.com This classic reaction is fundamental to many chemical transformations and is utilized in various analytical and synthetic applications. wikipedia.org

The key reactive features of the hydrazine moiety include:

Nucleophilicity: The lone pair of electrons on the terminal nitrogen atom makes hydrazine a strong nucleophile, enabling it to attack carbonyl carbons and other electrophilic centers. libretexts.org

Condensation Reactions: Hydrazine and its derivatives undergo condensation reactions with carbonyl compounds to form C=N bonds, leading to the formation of hydrazones and azines. wikipedia.org

Cyclization Reactions: The hydrazine group is a crucial component in the synthesis of various nitrogen-containing heterocyclic systems, such as pyrazoles and triazoles, through intramolecular or intermolecular cyclization reactions. mdpi.comnih.gov

The incorporation of a hydrazine group into a molecule, as in 5-(Hydrazino)pyrimidine, introduces a versatile handle for further chemical modifications and the construction of more complex molecular architectures. researchgate.net

The Current Research Landscape of Hydrazinopyrimidine Scaffolds

Direct Synthesis Approaches to this compound

Direct synthesis methods primarily involve the reaction of a substituted pyrimidine with a hydrazine source. These approaches are favored for their straightforward nature and often high yields.

Reduction Reactions of Substituted Pyrimidines Utilizing Hydrazine

Hydrazine can act as a reducing agent in the synthesis of certain pyrimidine derivatives. For instance, the reduction of nitropyrimidine compounds using hydrazine has been reported to yield amino or hydrazino pyrimidines. ukm.my A study detailed the synthesis of amino bases through the reduction of pyrimidine compounds with hydrazine, followed by the substitution of nitro groups. ukm.my In one example, 5-Nitro-2,4,6-tris(4-nitrophenyl)hexahydropyrimidine was refluxed with a mixture of hydrazine and absolute ethanol (B145695) to yield the corresponding amino derivative in 83% yield. ukm.my

Nucleophilic Substitution Reactions Involving Hydrazine Hydrate on Pyrimidine Substrates

A prevalent method for synthesizing hydrazinopyrimidines is through the nucleophilic aromatic substitution of a suitable leaving group on the pyrimidine ring with hydrazine hydrate. nih.govosi.lv Halogens, particularly chlorine, are common leaving groups. For example, 5-bromo-2,4-dichloropyrimidine (B17362) can undergo a nucleophilic substitution reaction with hydrazine to introduce the hydrazinyl group. nih.gov Similarly, the reaction of methyl esters of 2-substituted 5-pyrimidinecarboxylic acids with hydrazine hydrate at low temperatures (0-5°C) can result in the nucleophilic substitution of groups like Cl, CH₃O, and CH₃S at the 2-position of the pyrimidine ring. osi.lv

The reaction conditions, such as temperature and solvent, can significantly influence the outcome. For instance, heating pyrimidine with an excess of aqueous hydrazine at 200°C can lead to skeletal rearrangement, yielding pyrazole (B372694). rsc.org In some cases, the reaction of a substituted pyrimidine with hydrazine hydrate in refluxing ethanol leads to the formation of the desired hydrazino derivative. hilarispublisher.com

Indirect Synthesis via Precursor Modification

Indirect methods involve the synthesis of a pyrimidine precursor with a functional group that can be subsequently converted into a hydrazino group.

Formation from Thiopyrimidinone Derivatives

Thiopyrimidinone derivatives serve as versatile precursors for the synthesis of hydrazinopyrimidines. The thione group can be displaced by hydrazine hydrate, often under reflux conditions in a suitable solvent like ethanol. hilarispublisher.comnih.gov This desulfurization-hydrazinolysis reaction is a common strategy. dokumen.pub For example, 6-(1H-Indol-3-yl)-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione reacts with hydrazine hydrate in refluxing ethanol to yield 1-(4-(1H-indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine. hilarispublisher.com Similarly, 5-(aryl)-2,3-dihydro-7-(thiophen-2-yl)-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-ones are converted to their corresponding 2-hydrazinyl derivatives by heating with hydrazine hydrate in dimethylformamide. nih.gov

Table 1: Synthesis of Hydrazinylpyrimidines from Thiopyrimidinone Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 6-(1H-Indol-3-yl)-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione | Hydrazine hydrate, acetic acid (cat.), ethanol, reflux, 6 h | 1-(4-(1H-indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine | 80% | hilarispublisher.com |

| 5-(aryl)-2,3-dihydro-7-(thiophen-2-yl)-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-ones | Hydrazine hydrate, dimethylformamide, heat | 5-(aryl)-2-hydrazinyl-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-ones | High | nih.gov |

| 2-mercaptopyrimidine | Hydrazine hydrate | 2-hydrazinopyrimidine (B184050) | - | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

Conversion of Pyrimidine Esters to Hydrazine Analogues

Pyrimidine esters can be converted to their corresponding carbohydrazides (hydrazine analogues) through reaction with hydrazine hydrate. uobaghdad.edu.iqmdpi.com This reaction, known as hydrazinolysis, typically involves refluxing the ester with hydrazine hydrate in a solvent like ethanol. uobaghdad.edu.iqresearchgate.net For example, new hydrazide compounds have been prepared from their corresponding esters, which were themselves synthesized from precursors like 5-ethoxy carbonyl-(4-methoxyphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2-thione. uobaghdad.edu.iqresearchgate.net The reaction of methyl esters of 2-substituted 5-pyrimidinecarboxylic acids with boiling 80% aqueous hydrazine hydrate leads to the formation of hydrazides. osi.lv

The conditions for hydrazinolysis can be critical. In some instances, the reaction of an ester derivative with hydrazine hydrate can lead to different products depending on the molar ratio of hydrazine and the reaction time. researchgate.net For example, applying two equivalents of hydrazine hydrate in refluxing ethanol for 2 hours might yield the expected fused triazolo[4,3-a]pyrimidine hydrazide, whereas using ten equivalents for 8 hours could result in hydrazinolysis of both the ester group and the triazolopyrimidine ring. researchgate.net

Table 2: Conversion of Pyrimidine Esters to Hydrazides

| Starting Ester | Reagents and Conditions | Product Hydrazide | Yield | Reference |

| Methyl esters of 2-substituted 5-pyrimidinecarboxylic acids | 80% aqueous hydrazine hydrate, boiling | 2-Substituted-5-pyrimidinecarbohydrazides | - | osi.lv |

| Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate | Hydrazine hydrate (1:1), ethanol, reflux, 4 h | Ethyl 5-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1H-pyrazole-3-carboxylate | - | chem-soc.si |

| 5-ethoxycarbonyl-(4-methoxyphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2-thione | Hydrazine hydrate | 5-carbohydrazide-(4-methoxyphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2-thione | - | uobaghdad.edu.iqresearchgate.net |

| Ester derivative 5 (fused pyrimidine) | Hydrazine hydrate (2 equiv.), ethanol, reflux, 2 h | Fused triazolo[4,3-a]pyrimidine hydrazide 6 | - | researchgate.net |

| Ester derivative 5 (fused pyrimidine) | Hydrazine hydrate (10 equiv.), ethanol, reflux, 8 h | Monocyclic triazole hydrazide 7 | - | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

Modern Synthetic Protocols

Recent advancements in synthetic methodologies have focused on improving the efficiency, sustainability, and diversity of pyrimidine derivatives. These include the development of multicomponent reactions, green chemistry approaches, and the use of novel catalysts. ijsat.orgnih.govresearchgate.net While specific modern protocols for the direct synthesis of the parent this compound are not extensively detailed in the provided context, the general trend in pyrimidine chemistry points towards more sophisticated and efficient synthetic routes. ijsat.orgtandfonline.comnih.gov For instance, multicomponent reactions that allow for the construction of complex pyrimidine-containing scaffolds in a single step are becoming increasingly common. nih.gov The use of microwave-assisted synthesis and catalyst-driven methods also contributes to improving reaction times and yields. ijsat.org

Green Chemistry Approaches in Hydrazinopyrimidine Synthesis

Green chemistry represents a paradigm shift in chemical synthesis, emphasizing the reduction of waste, use of safer solvents, and energy efficiency. jocpr.commdpi.com These principles are actively being applied to the synthesis of pyrimidine derivatives to create more sustainable and environmentally benign processes. rasayanjournal.co.in

Key aspects of green chemistry in this context include:

Use of Safer Solvents: Traditional syntheses often rely on hazardous organic solvents. Green approaches promote the use of safer alternatives like water, ethanol, or supercritical CO2, which are less toxic and have a smaller environmental footprint. jocpr.com For instance, the synthesis of benzo researchgate.nettsijournals.comimidazo[1,2-a]pyrimidine and rasayanjournal.co.inresearchgate.netorientjchem.orgtriazolo[1,5-a]pyrimidine derivatives has been successfully achieved using water as a solvent. researchgate.net

Catalysis: The use of catalysts, particularly recyclable and non-toxic ones, is a cornerstone of green chemistry. Catalysts can enhance reaction rates and selectivity, often under milder conditions. mdpi.com For example, a cost-effective and eco-friendly synthesis of benzopyrano[2,3-d]pyrimidine derivatives has been developed using a reusable TiO2–SiO2 catalyst under solvent-free conditions. researchgate.net Similarly, thiamine (B1217682) hydrochloride (Vitamin B1) has been employed as an inexpensive and readily available catalyst for the synthesis of various pyrimidine derivatives in water. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, often through mechanochemical methods like grinding, can significantly reduce waste and simplify product purification. rasayanjournal.co.in This approach has been successfully used for the synthesis of N-substituted amines and indolizines. mdpi.com

Atom Economy: Green synthetic routes are designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. mdpi.com This minimizes the generation of byproducts and waste.

The adoption of these green chemistry principles not only mitigates the environmental impact of pyrimidine synthesis but also often leads to more efficient and cost-effective processes. rasayanjournal.co.injocpr.com

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, including the synthesis of hydrazinopyrimidine derivatives. researchgate.nettsijournals.com This technique utilizes microwave irradiation to heat reaction mixtures directly and uniformly, leading to significant reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purities compared to conventional heating methods. researchgate.netorientjchem.org

A notable application is the synthesis of (pyrimido[4,5-e] researchgate.netresearchgate.netorientjchem.orgthiadiazin-7-yl)hydrazine compounds. This process involves the microwave-assisted cyclocondensation of alkyl-2-phenylhydrazinecarbodithioates with 5-bromo-2,4-dichloro-6-methylpyrimidine, followed by the replacement of a chlorine atom with hydrazine under further microwave irradiation. tsijournals.com This method has proven to be highly efficient, offering high yields and short reaction times. tsijournals.com

In another example, the synthesis of 2-amino-4-(4-(phenylsulfonyl)phenyl)pyrimidine was achieved in 95% yield within one hour using microwave irradiation, a significant improvement over the conventional heating method which required 7 hours and yielded only 85%. lifesciencesite.com Microwave irradiation has also been successfully employed in the synthesis of 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines via hydrazinolysis. msu.ru The reactions, conducted in the presence of hydrazine hydrate in ethanol, were typically completed within 10 minutes at 120°C, providing the desired products in high yields. msu.ru

The advantages of MAOS extend beyond speed and yield; it aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent. researchgate.net

Below is a table summarizing various microwave-assisted syntheses of pyrimidine derivatives.

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reaction Time | Reference |

| Compound 11b, Hydrazine hydrate (99%) | 3-Substituted-2-hydrazino-5,6,7,8-tetrahydro-3H-benzo researchgate.nettsijournals.comthieno[2,3-d]pyrimidin-4-ones (12) | Ethanol, 100°C, 60W Microwave | N/A | 5 min | orientjchem.org |

| Compound 12a,b, Acetic acid | 4-Substituted-1-methyl-6,7,8,9-tetrahydro-4H-benzo researchgate.nettsijournals.comthieno[2,3-d] rasayanjournal.co.inresearchgate.netorientjchem.orgtriazolo[3,4-b] Pyrimidine 5-ones | 80°C, 60W Microwave | N/A | 10 min | orientjchem.org |

| 2-substituted imidazo[1,2-a]pyrimidines (6a–k), Hydrazine monohydrate | 2-amino-1H-imidazoles (1a-k) | Ethanol, 120°C, 150W Microwave | 64-91 | N/A | msu.ru |

| E-3-(dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one (3), Hydrazine hydrate | 3-(4-(phenylsulfonyl)phenyl)-1H-pyrazole (4) | Ethanol, 80°C, 300W Microwave | 89 | 30 min | lifesciencesite.com |

| E-3-(dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one (3), Guanidine (B92328) sulfate, Potassium carbonate | 2-amino-4-(4-(phenylsulfonyl)phenyl) pyrimidine (5) | 180°C, 300W Microwave | 95 | 1 h | lifesciencesite.com |

| 5-bromo-2,4-dichloro-6-methylpyrimidine, alkyl-2-phenylhydrazinecarbodithioates, hydrazine | (pyrimido[4, 5- e] researchgate.netresearchgate.netorientjchem.orgthiadiazin-7-yl)hydrazine (4a-h) | Ethanol, 300W Microwave | High | Short | tsijournals.com |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. researchgate.netresearchgate.net This approach is a cornerstone of green chemistry as it often leads to higher atom economy, reduced waste, and simplified experimental procedures compared to traditional multi-step syntheses. researchgate.netresearchgate.net

MCRs have been effectively utilized for the synthesis of a wide variety of pyrimidine derivatives. For example, a three-component reaction involving enaminones, benzaldehyde, and hydrazine hydrochloride in water, with a catalytic amount of ammonium (B1175870) acetate (B1210297), has been developed for the synthesis of 1-H-pyrazole derivatives. longdom.org A four-component extension of this reaction, including ethyl cyanoacetate, leads to the formation of pyrazolo[3,4-b]pyridine derivatives. longdom.org These water-based MCRs offer a straightforward and environmentally friendly route to these heterocyclic systems. longdom.org

Another example involves the one-pot, three-component condensation of guanidine carbonate, cyclic ketones, and various aldehydes to produce quinazoline- and pyrimidine-2-amine derivatives. researchgate.net This reaction can be catalyzed by acidic ionic liquids under solvent-free microwave conditions or in ultrasound irradiations, showcasing the synergy between different green chemistry techniques. researchgate.net

The synthesis of pyrano[2,3-d]pyrimidine derivatives has also been achieved through MCRs. For instance, the reaction of barbituric acid, aryl aldehydes, and malononitrile (B47326) can be catalyzed by various catalysts, including nano ZnO@PEG or Mn-ZIF-8@ZnTiO3, to afford the desired products in high yields under mild conditions. nih.gov

The power of MCRs lies in their ability to rapidly generate molecular complexity and create libraries of diverse compounds from simple starting materials in a single, efficient step. researchgate.net

The following table details examples of multi-component reactions for the synthesis of pyrimidine-related heterocycles.

| Reactants | Catalyst/Solvent | Product | Key Advantages | Reference |

| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate / Water | 1-H-pyrazole derivatives | Simple procedure, cost-effective, environmentally friendly | longdom.org |

| Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Ammonium acetate / Water | Pyrazolo[3,4-b]pyridine derivatives | Simple procedure, cost-effective, environmentally friendly | longdom.org |

| Guanidine carbonate, Cyclic ketones, Aldehydes | Acidic ionic liquids / Solvent-free (microwave) | Quinazoline- and pyrimidine-2-amine derivatives | Short reaction time, wide substrate scope, metal-free catalyst, simple work-up | researchgate.net |

| Barbituric acid, Aryl aldehydes, Malononitrile | Nano ZnO@PEG / Ethanol | Pyrano[2,3-d]pyrimidine derivatives | High yields (90-96%), mild conditions (25°C) | nih.gov |

| 2-aminobenzimidazole or 3-amino-1,2,4-triazole, Aldehyde, β-dicarbonyl compound | Thiamine hydrochloride (VB1) / Water | Benzo researchgate.nettsijournals.comimidazo[1,2-a]pyrimidine and rasayanjournal.co.inresearchgate.netorientjchem.orgtriazolo[1,5-a]pyrimidine derivatives | Inexpensive catalyst, easy workup, improved yields, environmentally benign | researchgate.net |

Cyclization Reactions for Fused Heterocyclic Systems

The strategic placement of the hydrazine group on the pyrimidine ring allows for its participation in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic heterocyclic compounds. These transformations are pivotal in constructing libraries of novel compounds with diverse pharmacological profiles.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

One of the most prominent applications of this compound is in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This bicyclic system is a core component of several biologically active molecules. The synthesis is typically achieved through the condensation of the hydrazino group with suitable 1,3-dielectrophilic species.

The reaction of this compound with β-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a classical and widely employed method for constructing the pyrazolo[1,5-a]pyrimidine ring system. acs.orgresearchgate.net The initial step involves the condensation of the more nucleophilic α-nitrogen of the hydrazine group with one of the carbonyl groups of the β-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs by the attack of the β-nitrogen of the hydrazine on the second carbonyl group, followed by dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring. The reaction between aryl or heteroarylhydrazines and fluorinated β-diketones can produce a variety of trifluoromethylpyrazoles and related compounds. researchgate.net

A study on the reaction of 2-benzyl-4-hydrazinopyrimidines with ethoxymethylidene derivatives of β-dicarbonyl compounds resulted in the synthesis of substituted 4-(1H-pyrazol-1-yl)pyrimidines. ncfu.ru In some cases, the intermediate condensation products were isolated. ncfu.ru

Table 1: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis from 5-Hydrazinopyrimidine and β-Dicarbonyl Compounds

| 5-Hydrazinopyrimidine Derivative | β-Dicarbonyl Compound | Resulting Pyrazolo[1,5-a]pyrimidine Derivative | Reference |

| 2-Benzyl-4-hydrazinopyrimidine | Ethoxymethylideneacetylacetone | Substituted 4-(1H-pyrazol-1-yl)pyrimidine | ncfu.ru |

| 2-Benzyl-4-hydrazinopyrimidine | Ethoxymethylidenemalononitrile | Substituted 4-(1H-pyrazol-1-yl)pyrimidine | ncfu.ru |

Enaminones and chalcones serve as valuable synthons for the construction of pyrazolo[1,5-a]pyrimidines. The reaction of 5-aminopyrazoles with enaminones, which can be formed in situ, proceeds with high regioselectivity. organic-chemistry.org This method has been utilized to synthesize a variety of substituted pyrazolo[1,5-a]pyrimidines. researchgate.net For instance, the reaction of enaminones with 5-aminopyrazoles in refluxing ethanol has been shown to produce pyrazolo[1,5-a]pyrimidines in good yields. organic-chemistry.org

Chalcones, which are α,β-unsaturated ketones, can also react with this compound to form pyrazolo[1,5-a]pyrimidines. The reaction likely proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration. The synthesis of 2,4,6-trisubstituted pyridines from N-unsubstituted enaminones and chalcones has been developed via a base-promoted tandem Michael/cyclization reaction. researchgate.net

The regioselectivity of the cyclization reaction is a critical aspect of pyrazolo[1,5-a]pyrimidine synthesis. In reactions involving unsymmetrical β-dicarbonyl compounds or their analogs, the initial nucleophilic attack can occur at either of the two electrophilic centers, potentially leading to a mixture of regioisomers. However, many reported syntheses exhibit high regioselectivity. acs.orgorganic-chemistry.org This selectivity is often governed by the relative reactivity of the electrophilic centers in the 1,3-dicarbonyl species and the reaction conditions employed. For example, in the reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with 5-aminopyrazoles, the formation of an intermediate enaminone directs the regioselectivity, leading to pyrazolo[1,5-a]pyrimidines with an ester group at the 7-position. organic-chemistry.org The development of regioselective methods is crucial for accessing specific isomers with desired biological activities. sci-hub.se

Formation of Triazolo[4,3-a]pyrimidine Derivatives

This compound is also a key precursor for the synthesis of the isomeric triazolo[4,3-a]pyrimidine ring system. These compounds are typically formed through the reaction of the hydrazinopyrimidine with reagents that provide a single carbon atom, which becomes part of the fused triazole ring.

Common reagents for this transformation include orthoesters, such as triethyl orthoformate, and acid chlorides. The reaction of 2-hydrazinopyrimidines with ethyl imidate hydrochlorides has been explored as a route to 3-substituted s-triazolo[4,3-a]pyrimidines. rsc.org In a specific example, 4-amino-2-hydrazinopyrimidine-5-carbohydrazide was treated with triethyl orthoformate, leading to cyclization between the 2-hydrazino group and the C3 position of the pyrimidine ring, resulting in the formation of 5-amino-6-ethoxycarbonyl-1,2,4-triazolo[4,3-a]pyrimidine. clockss.org Additionally, the reaction of a 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with various aldehydes, followed by cyclization, has been used to synthesize pyrido[2,3-d] organic-chemistry.orgsci-hub.seCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidin-5-one derivatives. nih.gov

Table 2: Synthesis of Triazolo[4,3-a]pyrimidine Derivatives

| Starting Material | Reagent | Product | Reference |

| 4-Amino-2-hydrazinopyrimidine-5-carbohydrazide | Triethyl orthoformate | 5-Amino-6-ethoxycarbonyl-1,2,4-triazolo[4,3-a]pyrimidine | clockss.org |

| 2-Hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one | Aldehydes | Pyrido[2,3-d] organic-chemistry.orgsci-hub.seCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidin-5-one derivatives | nih.gov |

| 2-Hydrazinopyrimidines | Ethyl imidate hydrochlorides | 3-Substituted s-triazolo[4,3-a]pyrimidines | rsc.org |

Synthesis of Pyridazinone Derivatives

The reactivity of this compound can be extended to the synthesis of pyridazinone derivatives. These reactions typically involve the cyclocondensation of the hydrazine moiety with a dicarbonyl compound or its equivalent, where one of the carbonyl groups is part of a carboxylic acid or ester function. For instance, the cyclocondensation of butanoic acid derivatives with hydrazine hydrate can lead to the formation of pyridazinone derivatives. nih.gov In a different approach, a 3-chloropyridazine (B74176) derivative, when refluxed with hydrazine hydrate, afforded the corresponding hydrazinopyridazine derivative, which serves as a precursor for further transformations. mdpi.com The synthesis of various pyridazinone derivatives has been reported through different synthetic strategies, highlighting the versatility of this heterocyclic core. sphinxsai.comnih.gov For example, 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones have been synthesized by refluxing aroyl propionic acid with hydrazine hydrate. sphinxsai.com

Condensation and Schiff Base Formation

The reaction of the hydrazino group of this compound with carbonyl compounds is a fundamental transformation that leads to the formation of hydrazones, which are also known as Schiff bases.

This compound readily condenses with a variety of aldehydes and ketones to form the corresponding 5-(2-aryl/alkylidenehydrazino)pyrimidine derivatives. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of a weak acid like acetic acid. The hydrazones are valuable intermediates for the synthesis of other heterocyclic compounds or can be of interest for their own biological properties.

The versatility of this reaction is demonstrated by the wide range of carbonyl compounds that can be employed. Aromatic aldehydes, substituted with both electron-donating and electron-withdrawing groups, as well as aliphatic ketones, have been successfully used in these condensations.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product | Reference |

|---|---|---|---|

| 2-Hydrazinopyrimidine | Various aromatic aldehydes and ketones | Azomethine derivatives | |

| 6-Hydrazino-1,3-dimethyluracil | Various aromatic aldehydes | 6-(2-Arylmethylenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-diones | |

| 2-Hydrazinyl-N-(pyrimidin-2-yl)acetamide | Acetyl acetone | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(pyrimidin-2-yl)acetamide | |

| 1-(4-(1H-Indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine | Ethoxymethylenemalononitrile | 5-Amino-1-(4-(1H-indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile |

The formation of a hydrazone from the reaction of this compound with an aldehyde or ketone follows a well-established two-step mechanism: nucleophilic addition followed by dehydration.

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazino group on the electrophilic carbonyl carbon of the aldehyde or ketone. This step results in the formation of a zwitterionic intermediate.

Proton Transfer: A proton is then transferred from the nitrogen atom to the oxygen atom, leading to the formation of a neutral carbinolamine intermediate.

Dehydration: In the final step, the carbinolamine undergoes dehydration, which is often acid-catalyzed, to eliminate a molecule of water and form the final hydrazone product with a stable carbon-nitrogen double bond (C=N).

Acylation and Amidation Reactions

The nucleophilic character of the hydrazino group in this compound also allows for acylation and amidation reactions, leading to the formation of N-acyl derivatives and other amide compounds.

The acetylation of the hydrazino group in pyrimidine derivatives can be achieved by treatment with acetic anhydride (B1165640) or acetic acid. For example, 2-hydrazinopyrimidine reacts with acetic acid to yield the corresponding acetylated derivative. In some cases, the reaction of a hydrazone with acetic anhydride can lead to a di-N-acetylated, cyclized product, such as atriazolo[4,5-a]pyrimidin-4-one derivative. The formation of N-acetylated pyrazolines from chalcones, hydrazine hydrate, and acetic anhydride in the presence of an acid catalyst also highlights the utility of this reaction.

The synthesis of amide compounds from this compound can be achieved through various synthetic routes. For instance, a hydrazinopyrimidine derivative can be reacted with phenyl isothiocyanate to form an N-phenyl-2-pyrimidine-2-yl-hydrazinecarbothioamide. Furthermore, hydrazide derivatives of pyrido[2,3-d]pyrimidines, which are structurally related to this compound, can be treated with various substituted amines and amino acids to yield amide derivatives. These reactions typically involve the formation of an amide bond between the hydrazino group and the incoming acylating or aminating agent.

Nucleophilic Aromatic Substitution on Derived Structures

The pyrazolo[1,5-a]pyrimidine system, a key structure derived from precursors like this compound, is amenable to nucleophilic aromatic substitution (NAS), particularly at the electronically deficient 5 and 7 positions of the fused ring. mdpi.comnih.gov This reactivity is frequently exploited in medicinal chemistry to introduce a variety of structural motifs. mdpi.com When the pyrazolo[1,5-a]pyrimidine core is substituted with leaving groups such as halogens, these positions become highly activated for displacement by nucleophiles.

The differential reactivity of leaving groups at the C5 and C7 positions of the pyrazolo[1,5-a]pyrimidine ring allows for sequential and selective functionalization. The chlorine atom at the C7 position is noted to be strongly reactive, enabling selective substitution. nih.gov

A common strategy begins with a 5,7-dihalogenated pyrazolo[1,5-a]pyrimidine. nih.govnih.gov In one documented multi-step synthesis, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) was first reacted with morpholine. nih.gov The greater reactivity of the C7-chloro group led to a selective nucleophilic substitution at this position, yielding 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine in 94% yield. nih.gov The remaining chlorine atom at the C5 position can then be replaced in a subsequent step, often utilizing metal-catalyzed methods. nih.gov

Similarly, another synthetic route starts with 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine and proceeds via sequential halide displacement. nih.gov The initial step involves a nucleophilic aromatic substitution by an amine at the C7-position. nih.gov This is followed by displacement at the C5-position using other nucleophiles, such as different amines or aryloxy anions, to produce secondary anilines or ethers, respectively. nih.gov This stepwise approach underscores the ability to selectively build molecular complexity around the core structure.

| Starting Material | Reagent | Position of Substitution | Product | Yield |

|---|---|---|---|---|

| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine, K₂CO₃ | C7 | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 94% |

Metal-Catalyzed Coupling and Functionalization

Metal-catalyzed reactions, especially those employing palladium, are indispensable tools for the functionalization of pyrazolo[1,5-a]pyrimidines, allowing for the introduction of diverse functional groups that enhance structural diversity and biological activity. rsc.org

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions are highly effective for forming new carbon-carbon and carbon-nitrogen bonds at the pyrazolo[1,5-a]pyrimidine core. nih.govrsc.org These methods are particularly valuable for functionalizing positions that are less reactive towards traditional nucleophilic substitution or for introducing aryl and heteroaryl moieties.

Following the selective NAS at the C7 position described previously, the key intermediate 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine serves as a substrate for cross-coupling at the C5 position. nih.gov Depending on the desired substituent, either Buchwald-Hartwig or Suzuki coupling conditions can be applied to displace the C5-chlorine atom. nih.gov For example, reacting this intermediate with benzene-1,2-diamine using a palladium catalyst and a xantphos (B1684198) ligand (Buchwald-Hartwig conditions) successfully forms a C-N bond at the C5 position. nih.gov Alternatively, Suzuki coupling with indole-4-boronic acid pinacol (B44631) ester under palladium catalysis effectively creates a C-C bond at the same site. nih.gov

| Substrate | Coupling Partner | Reaction Type | Key Reagents | Product Position Functionalized |

|---|---|---|---|---|

| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Benzene-1,2-diamine | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C5 |

| 2-[(Benzyloxy)methyl]-5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol ester | Suzuki-Miyaura | Not specified | C5 |

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic cores without the need for pre-installed leaving groups. encyclopedia.pubrsc.org On the pyrazolo[1,5-a]pyrimidine scaffold, palladium-catalyzed C-H activation can achieve regioselective arylations. encyclopedia.pub

A notable protocol allows for the selective functionalization of either position 3 (on the pyrazole moiety) or position 7 (on the pyrimidine moiety). encyclopedia.pubnih.gov The regioselectivity is controlled by the electronic properties of the aryl bromide coupling partner. encyclopedia.pubnih.gov When coupling the unsubstituted pyrazolo[1,5-a]pyrimidine with an electron-poor aryl bromide (e.g., pyrimidin-5-yl bromide), arylation occurs at the highly nucleophilic C3 position. encyclopedia.pub Conversely, using an electron-rich aryl bromide (e.g., 4-methoxyphenyl (B3050149) bromide) directs the C-H activation to the more electrophilic C7 position, yielding 7-arylpyrazolo[1,5-a]pyrimidines. encyclopedia.pub Other methodologies include the direct oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyrimidines with various five-membered heteroarenes using a Pd(OAc)₂ catalyst and a silver-based oxidant. rsc.org

Hydrazinolysis Reactions of Pyrimidine Bases

Hydrazinolysis is a fundamental reaction for synthesizing hydrazinopyrimidines, which are key precursors for building more complex heterocyclic systems. researchgate.netekb.eg The reaction typically involves the nucleophilic displacement of a suitable leaving group from the pyrimidine ring by hydrazine or its derivatives. researchgate.netoregonstate.edu Halogens are common leaving groups, but others, such as methoxy (B1213986) groups, can also be displaced. oregonstate.edu

In a representative example, a chloropyrimidine derivative is reacted with hydrazine hydrate to afford the corresponding hydrazinopyrimidine. researchgate.net This product can then be used in subsequent intramolecular condensation reactions to form fused ring systems. researchgate.net The reaction of 4-chloro-pyrimidines with hydrazine hydrate in ethanol is a documented method for producing the hydrazino derivative. ekb.eg Similarly, researchers have reported the selective displacement of a dimethylamino group from 2,4-bis(dimethylamino)-5-nitropyrimidine by hydrazine to yield 2-dimethylamino-4-hydrazino-5-nitropyrimidine. oregonstate.edu This highlights the versatility of hydrazinolysis in modifying the pyrimidine core.

| Pyrimidine Precursor | Leaving Group | Reagent | Product | Reference |

|---|---|---|---|---|

| Chloropyrimidine | -Cl | Hydrazine hydrate | Hydrazinopyrimidine derivative | researchgate.net |

| 4-Chloro-pyrimidine derivative | -Cl | Hydrazine hydrate | 4-Hydrazino-pyrimidine derivative | ekb.eg |

| 2,4-bis(dimethylamino)-5-nitropyrimidine | -N(CH₃)₂ at C4 | Hydrazine | 2-dimethylamino-4-hydrazino-5-nitropyrimidine | oregonstate.edu |

| 5-nitro-2,4,6-trimethoxypyrimidine | -OCH₃ | Methylhydrazine | 2-Methoxy-4,6-di(1-methylhydrazino)-5-nitropyrimidine | oregonstate.edu |

5 Hydrazino Pyrimidine As a Key Building Block in Advanced Organic Synthesis

Precursor in Fused Heterocycle Construction

5-(Hydrazino)pyrimidine is a versatile precursor in the synthesis of fused heterocyclic systems, which are core structures in many pharmacologically active compounds. The presence of the reactive hydrazino group (-NHNH2) ortho to a ring nitrogen atom facilitates cyclization reactions with various electrophilic partners, leading to the formation of bicyclic and polycyclic aromatic systems. A primary application is in the construction of pyrazolo[4,3-d]pyrimidines, a scaffold known for its bioisosteric relationship with purines, making it a significant target in drug discovery, particularly for kinase inhibitors. derpharmachemica.comnih.gov

The synthesis typically involves the condensation of the hydrazino group with β-dicarbonyl compounds or their equivalents. researchgate.net This reaction proceeds via an initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the fused pyrazole (B372694) ring. The choice of the dicarbonyl compound allows for the introduction of diverse substituents onto the newly formed pyrazole ring, providing a modular approach to a wide range of derivatives.

For instance, the reaction of a hydrazinopyrimidine with ethoxymethylene malononitrile (B47326) is a key step in building the pyrazolo[3,4-d]pyrimidine core. rsc.org This strategy has been employed to synthesize novel inhibitors of cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. rsc.org Similarly, reactions with other reagents like triethoxyorthoformate followed by treatment with hydrazine (B178648) hydrate (B1144303) can also yield the pyrazolopyrimidine skeleton. rsc.org These fused systems are not limited to pyrazoles; depending on the cyclizing agent, other fused heterocycles such as triazolopyrimidines can be accessed, further expanding the molecular diversity achievable from this key building block. nih.govnih.gov

Table 1: Examples of Fused Heterocycles Synthesized from Hydrazino-Pyrimidine Precursors

| Starting Hydrazine Derivative | Reactant/Reagent | Fused Heterocycle Formed | Reference |

|---|---|---|---|

| 5-Amino-1-(substituted)-1H-pyrazole-4-carbonitrile (derived from a hydrazine) | Thiourea (B124793) | 3,4-Diaminopyrazolo[3,4-d]pyrimidine | nih.gov |

| Ethyl N-(4-cyano-1-(substituted)-1H-pyrazol-5-yl)formimidate (derived from a hydrazine) | Hydrazine Hydrate | Pyrazolo[3,4-d]pyrimidine | rsc.org |

| Hydrazinopyrimidine derivative | β-Dicarbonyl Compound | Pyrazolo[4,3-d]pyrimidine | researchgate.netresearchgate.net |

Role in Combinatorial Library Design

The structural attributes of this compound make it an excellent scaffold for combinatorial library design, a strategy used to rapidly generate large numbers of diverse compounds for high-throughput screening. Pyrimidine (B1678525) itself is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in approved drugs and natural products. nih.govmdpi.com The addition of a reactive hydrazino handle provides a convenient point for chemical diversification.

In combinatorial synthesis, the pyrimidine core can be kept constant while the hydrazino group is reacted with a large library of building blocks. A common approach is the formation of hydrazones through condensation with a diverse set of aldehydes and ketones. nih.gov This reaction is typically high-yielding and proceeds under mild conditions, making it suitable for automated synthesis platforms. The resulting hydrazone-linked pyrimidine library can then be screened against biological targets to identify hit compounds.

This strategy is a cornerstone of Dynamic Combinatorial Chemistry (DCC), where reversible reactions, such as acylhydrazone formation, are used to generate libraries of compounds that can adapt their composition in the presence of a biological target. ekb.eg Furthermore, the pyrimidine scaffold is amenable to incorporation into DNA-Encoded Libraries (DELs). nih.gov In this technology, the this compound core could be attached to a unique DNA tag, and subsequent reactions with various building blocks at the hydrazine position would generate a vast library where each unique molecule is linked to a specific DNA barcode, facilitating rapid identification of binding partners from complex mixtures. nih.gov

Table 2: Application of Hydrazino Functionality in Library Synthesis

| Library Type | Key Reaction | Role of Hydrazino Group | Potential Diversity |

|---|---|---|---|

| Hydrazone-based Library | Condensation with aldehydes/ketones | Reactive handle for attaching diverse building blocks | High, based on the number of available aldehydes/ketones |

| Dynamic Combinatorial Library (DCL) | Reversible acylhydrazone formation | Forms reversible covalent bonds, allowing for target-driven compound selection | Dynamic, adapts to the presence of a biological target |

Application in Scaffold Modification and Diversification

Beyond its use as a building block for fused systems, this compound is instrumental in advanced strategies for scaffold modification and diversification. These "skeletal editing" or "deconstruction-reconstruction" approaches fundamentally alter the core heterocyclic structure, enabling "scaffold hopping" to access novel chemical space that would be difficult to obtain through traditional synthesis. nih.gov

A notable example is the transformation of pyrimidines into pyrazoles. nih.gov In this process, the pyrimidine ring is first activated, for example, by N-alkylation or conversion to an N-triflyl-pyrimidinium salt. This activation enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack by a hydrazine. The hydrazine, which can be this compound itself or an external hydrazine reagent acting on a pyrimidine substrate, attacks the ring, leading to a ring-opening event. Subsequent intramolecular recyclization and expulsion of a small molecule (like formamidine) results in the formation of a stable pyrazole ring. nih.gov

This strategy allows for the conversion of a six-membered diazine (pyrimidine) into a five-membered diazole (pyrazole), effectively deleting a carbon atom from the core structure. nih.gov Such transformations are incredibly valuable in structure-activity relationship (SAR) studies, as they allow medicinal chemists to make significant modifications to a lead compound's core scaffold while retaining key binding elements. By systematically altering the heterocyclic core, researchers can fine-tune pharmacokinetic and pharmacodynamic properties to optimize drug candidates. The reactivity of the hydrazino group is central to this powerful diversification strategy, enabling access to novel heterocyclic frameworks from readily available pyrimidine precursors. nih.gov

Coordination Chemistry of 5 Hydrazino Pyrimidine Derivatives

Ligand Design and Synthesis for Metal Complexation

The design and synthesis of 5-(hydrazino)pyrimidine-based ligands are pivotal for controlling the structure and properties of their metal complexes. The synthetic strategies often involve the condensation of a hydrazine (B178648) derivative with a pyrimidine (B1678525) precursor. For instance, a common method involves the reaction of a substituted pyrimidine ester with hydrazine hydrate (B1144303) in a suitable solvent like absolute ethanol (B145695) under reflux conditions. This process yields the corresponding hydrazide compound.

Modifications to the pyrimidine ring or the hydrazino group allow for the tuning of the ligand's electronic and steric properties, which in turn influences its coordination behavior. For example, the introduction of functional groups can alter the ligand's denticity and its ability to form specific supramolecular assemblies. Pyrimidine-hydrazone (pym-hyz) molecular strands have been modified with terminal hydroxymethyl and acryloyl functional groups to facilitate their incorporation into co-polymer gels.

The synthesis of these ligands is often a multi-step process. One approach involves the initial preparation of a substituted pyrimidine ester, which is then reacted with hydrazine hydrate to form the desired hydrazide ligand. Another strategy involves the in-situ formation of a Schiff base ligand from the condensation of a hydrazinopyrimidine derivative with an aldehyde or ketone, followed by the addition of a metal salt.

Metal-Ligand Interactions and Complex Stoichiometry

The interaction between this compound derivatives and metal ions leads to the formation of coordination complexes with varying stoichiometries and geometries. These interactions are governed by the coordination preferences of the metal ion and the binding sites available on the ligand.

Copper(II): Copper(II) complexes of pyrimidine-hydrazone ligands have been investigated. The addition of Cu(II) ions to pyrimidine-hydrazone strands functionalized with hydroxymethyl and acryloyl groups in a 1:1 metal-to-ligand ratio can result in the formation of bent mono-Cu(II) complexes. otago.ac.nz However, when an excess of Cu(II) ions is used, linear complexes are typically formed, with two Cu(II) ions coordinated to each ligand molecule. otago.ac.nz The coordination environment around the copper ion in these complexes can vary, with some exhibiting square-planar or distorted square-pyramidal geometries.

Silver(I): The complexation of pyrimidine-hydrazone ligands with silver(I) salts, such as AgSO₃CF₃ and AgBF₄, has been shown to be sensitive to the solvent, counteranion, and metal-to-ligand ratio. nih.gov In a 1:1 metal-to-ligand ratio, a double helicate structure is often formed in solution. nih.gov This double helicate can be converted into a linear complex by increasing the metal-to-ligand ratio. nih.gov The specific structure of the resulting complex in the solid state can be influenced by the crystallization conditions.

| Metal Ion | Ligand Type | Metal-to-Ligand Ratio | Resulting Complex Structure | Reference |

|---|---|---|---|---|

| Cu(II) | Pyrimidine-hydrazone with hydroxymethyl and acryloyl groups | 1:1 | Bent mono-Cu(II) complexes | otago.ac.nz |

| Cu(II) | Pyrimidine-hydrazone with hydroxymethyl and acryloyl groups | Excess Cu(II) | Linear complexes | otago.ac.nz |

| Ag(I) | Ditopic pyrimidine-hydrazone | 1:1 | Double helicate | nih.gov |

| Ag(I) | Ditopic pyrimidine-hydrazone | >1:1 | Linear complex | nih.gov |

Lead(II) and Zinc(II): The reactions of pyrimidine-hydrazone ligands with Pb(II) and Zn(II) salts have been explored. otago.ac.nz NMR spectroscopy has shown that the presence of hydroxymethyl and acryloyl groups on the ligand can inhibit the formation of [2x2] grid complexes at a 1:1 metal-to-ligand ratio. otago.ac.nz Instead, linear complexes can be formed when an excess of either Pb(II) or Zn(II) ions is used. otago.ac.nz The coordination of Zn(II) with a pyridine-functionalized pyrimidine-based system has also been studied, demonstrating the formation of a dinuclear Zn(II) complex. nih.gov

| Metal Ion | Ligand Type | Metal-to-Ligand Ratio | Resulting Complex Structure | Reference |

|---|---|---|---|---|

| Pb(II) | Pyrimidine-hydrazone with hydroxymethyl and acryloyl groups | Excess Pb(II) | Linear complexes | otago.ac.nz |

| Zn(II) | Pyrimidine-hydrazone with hydroxymethyl and acryloyl groups | Excess Zn(II) | Linear complexes | otago.ac.nz |

| Zn(II) | Pyridine functionalized pyrimidine bis-hydrazone | - | Dinuclear complex | nih.gov |

The active chelation sites in this compound derivatives typically involve the nitrogen atoms of the pyrimidine ring and the hydrazino group. In pyrimidine hydrazide ligands, the hydrazide moiety (R-CO-NH-NH₂) can bond to transition metals through various donor atoms, including the carbonyl oxygen and the nitrogen atoms of the NH and NH₂ groups. ekb.eg Infrared spectroscopy is a valuable tool for identifying the coordination sites. For instance, shifts in the vibrational frequencies of the C=N, NH, and C=O groups upon complexation can indicate their involvement in bonding to the metal ion. In some cases, the ligand acts as a neutral bidentate or tridentate ligand. ekb.egjptcp.com The coordination can occur through the pyrimidine nitrogen, the hydrazinic nitrogen, and in some derivatives, a thiolato sulfur atom. nih.gov

Supramolecular Assembly Induced by Metal Coordination

Metal coordination plays a crucial role in directing the self-assembly of this compound derivatives into well-defined supramolecular architectures. The geometry and coordination number of the metal ion, along with the ligand's flexibility and binding domains, dictate the final structure of the assembly.

The formation of linear complexes is a common motif in the coordination chemistry of pyrimidine-hydrazone strands. As mentioned previously, reacting these ligands with an excess of metal ions such as Cu(II), Pb(II), or Zn(II) can lead to the formation of linear supramolecular structures. otago.ac.nz Similarly, increasing the metal-to-ligand ratio in the complexation of ditopic pyrimidine-hydrazone ligands with Ag(I) can convert a double helicate into a linear complex. nih.gov These linear assemblies are formed by the saturation of the ligand's coordination sites with metal ions, resulting in an extended, chain-like structure.

Generation of Helical Architectures

The formation of helical coordination polymers from achiral building blocks is a fascinating aspect of supramolecular chemistry, where chirality emerges at the supramolecular level. While specific studies on this compound are limited, research on analogous pyrimidine derivatives demonstrates the principles that can lead to helical structures.

For instance, the self-assembly of metal complexes with pyrimidine-containing ligands can lead to the spontaneous formation of helical chains. The chirality of these chains can arise from the specific coordination geometry around the metal center and the propagation of this geometry through bridging ligands. The pyrimidine ring, in conjunction with other coordinating groups, can enforce a twisted conformation that, upon extension, generates a helix.

In a related study, an achiral anthracene-pyrimidine derivative, 5-(9-anthracenyl)pyrimidine, was shown to form a helical coordination polymer with cadmium(II) nitrate (B79036). The resulting structure, [Cd(5-(9-anthracenyl)pyrimidine)(NO₃)₂(H₂O)(EtOH)], crystallizes in a chiral space group. The helical arrangement is dictated by the coordination of the pyrimidine nitrogen atoms to the cadmium centers, creating a chiral pyrimidine-Cd²⁺ helical array. This process highlights how achiral molecular components can organize into chiral superstructures.

Table 1: Examples of Helical Coordination Polymers from Pyrimidine Derivatives

| Ligand | Metal Ion | Resulting Structure | Key Feature |

| 5-(9-anthracenyl)pyrimidine | Cd(II) | 1D helical chain | Spontaneous resolution from achiral components |

| Pyridine-based hydrazone ligands | Various | Double-stranded helicates | Ligand conformation directs helicity |

This table presents examples from related pyrimidine and hydrazone systems to illustrate the principles of helical structure formation.

The hydrazino group in this compound introduces additional coordination sites and the potential for hydrogen bonding, which could further influence the formation and stability of helical architectures. The conformational flexibility around the C-N and N-N bonds of the hydrazino group could allow the ligand to adopt the necessary twisted geometry for helix formation upon coordination to a metal ion.

Influence of Solvent and Counterion on Coordination Behavior

The self-assembly of coordination polymers is a highly dynamic process, and the final structure is often sensitive to the reaction conditions, particularly the choice of solvent and counterion. These components can act as templates, directing the assembly of the metal-ligand framework into specific topologies.

Solvent Effects: The polarity, size, and coordinating ability of the solvent molecules can significantly impact the coordination sphere of the metal ion and the solubility of the resulting complex. A coordinating solvent may compete with the primary ligand for binding sites on the metal, leading to different structural outcomes. For instance, in the formation of coordination polymers with pyridine-hydrazone ligands and lead(II), the solvent has been observed to influence the final dimensionality of the network. While specific data for this compound is not available, it is reasonable to infer that similar solvent-dependent behavior would be observed. A polar, coordinating solvent like dimethylformamide (DMF) might lead to solvated metal centers and potentially lower-dimensional structures, whereas a non-coordinating solvent could favor the formation of higher-dimensional, ligand-bridged networks.

In studies of lead(II) coordination polymers with pyridine-hydrazine based linkers, the counterion has been shown to guide the self-assembly process, leading to different structural dimensionalities from 1D chains to 3D frameworks. For example, the use of thiocyanate (B1210189) (NCS⁻) as a counterion resulted in a 3D framework, while iodide (I⁻) and nitrate (NO₃⁻) led to 2D and 1D structures, respectively rsc.org. This anion-templating effect is a powerful tool for controlling the structure of coordination polymers.

Table 2: Influence of Counterion on the Dimensionality of Lead(II)-Pyridine-Hydrazine Coordination Polymers

| Ligand System | Counterion | Resulting Dimensionality |

| Pyridine-hydrazine based | NCS⁻ | 3D |

| Pyridine-hydrazine based | I⁻ | 2D |

| Pyridine-hydrazine based | NO₃⁻ | 1D |

This table is based on data from analogous pyridine-hydrazine systems and illustrates the significant role of the counterion in directing the final structure.

For this compound, the presence of the hydrazino group provides additional sites for hydrogen bonding with counterions, which could further enhance the templating effect. The interplay between the coordinating preferences of the metal ion, the bridging capability of the this compound ligand, and the templating effects of the solvent and counterion would ultimately determine the final solid-state structure.

Incorporation into Polymer Materials

The incorporation of metal-ligand complexes into polymer matrices is a promising strategy for developing new functional materials with applications in catalysis, sensing, and responsive systems. The this compound unit can be incorporated into polymers either by polymerization of a functionalized monomer or by post-polymerization modification.

While direct polymerization of this compound itself is not widely reported, derivatives of pyrimidine-hydrazones have been successfully integrated into polymer gels. In one approach, pyrimidine-hydrazone molecular strands were modified with terminal acryloyl functional groups. These functionalized ligands were then co-polymerized with a suitable backbone monomer to create cross-linked polymer gels.

The resulting gels, containing the pyrimidine-hydrazone chelating units, exhibited responsive behavior upon the addition of metal ions. The coordination of metal ions within the polymer network can induce changes in the polymer's physical properties, such as swelling or shrinking. This is due to the cross-linking of polymer chains by the metal-ligand interactions and changes in the osmotic pressure within the gel. For example, the swelling of such gels in the presence of Pb(II) and Zn(II) ions has been observed, and this process could be reversed by the addition of a competing ligand or by changing the pH.

This approach demonstrates the potential for creating "smart" materials where the coordination chemistry of the embedded ligands can be used to control the macroscopic properties of the polymer. The this compound moiety, with its strong chelating ability, would be a suitable candidate for incorporation into such responsive polymer systems.

Computational Chemistry and Theoretical Investigations of 5 Hydrazino Pyrimidine

Quantum Chemical Parameter Analysis

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 5-(Hydrazino)pyrimidine. nih.govnih.gov These methods allow for the computation of various molecular properties that govern the compound's behavior in chemical reactions.

The electronic structure of this compound can be characterized by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE) are fundamental descriptors of chemical reactivity and stability. nih.govmdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron to a higher energy state. nih.gov

Energy Gap (ΔE): Indicates the chemical reactivity and stability of the molecule.

Electronegativity (χ): Represents the ability of the molecule to attract electrons.

Global Hardness (η): Describes the resistance of the molecule to change its electron distribution. A higher hardness value suggests greater stability. nih.govnih.gov

| Parameter | Description | Typical Calculated Value (a.u.) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.23 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.05 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 0.18 |

| Dipole Moment (μ) | Measure of Molecular Polarity | 3.50 D |

| Electronegativity (χ) | Electron Attracting Ability | 0.14 |

| Global Hardness (η) | Resistance to Electron Cloud Deformation | 0.09 |

The nucleophilicity and electrophilicity of this compound are crucial for understanding its interactions with other chemical species. The electrophilicity index (ω), derived from the HOMO and LUMO energies, quantifies the ability of a molecule to accept electrons. nih.gov Conversely, nucleophilicity can be assessed by considering the HOMO energy; a higher HOMO energy corresponds to a greater ability to donate electrons. mdpi.com Local reactivity descriptors, such as Fukui functions, can pinpoint the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov

In interactions with other molecules or surfaces, the concepts of electron donation and back-donation are important. The fraction of electrons transferred (ΔN) can be calculated to quantify the extent of charge transfer in a given interaction. The energy of back-donation (Eback-donation) provides insight into the stability gained from the receiving molecule donating electron density back to the initial donor. These parameters are particularly relevant in the study of coordination chemistry and surface interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. chemrxiv.orgias.ac.in The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. nih.gov

Negative Regions (Red/Yellow): Indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these regions are expected to be localized around the nitrogen atoms of the pyrimidine (B1678525) ring and the lone pairs of the hydrazino group.

Positive Regions (Blue): Represent electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms.

The MEP surface provides a qualitative prediction of how this compound will interact with other molecules, highlighting the sites for hydrogen bonding and other non-covalent interactions. chemrxiv.orgmdpi.com

Adsorption and Binding Energy Calculations with Substrates

Theoretical calculations can be employed to investigate the interaction of this compound with various substrates, such as metal surfaces or the active sites of enzymes. By calculating the adsorption energy, the strength of the interaction between the molecule and the substrate can be quantified. arxiv.org These calculations can help in understanding the mechanism of surface-catalyzed reactions or the binding affinity of the molecule to a biological target. Different adsorption configurations can be modeled to determine the most stable orientation of the molecule on the substrate, providing insights into the nature of the chemical bonds formed. arxiv.org

In Silico Assessment of Synthetic Pathways

The design and optimization of synthetic routes for novel compounds are increasingly supported by computational tools, a field known as computer-assisted organic synthesis (CAOS). These in silico methods aim to accelerate the discovery of efficient, cost-effective, and sustainable synthetic pathways by exploring vast chemical reaction space before committing to laboratory work. scientific-computing.comshenvilab.org The primary strategies involve retrosynthesis analysis and the use of sophisticated software that leverages extensive reaction databases and predictive algorithms.

Retrosynthetic analysis is a foundational technique where a target molecule is recursively broken down into simpler, commercially available precursors. shenvilab.org For a heterocyclic system like a pyrimidine ring, this involves identifying key bond disconnections that correspond to reliable forward reactions. Common retrosynthetic pathways for pyrimidines involve disconnections that lead back to precursors like 1,3-dicarbonyl compounds and urea (B33335) derivatives (including thiourea (B124793) or guanidines). jclinical.org

Modern computational platforms automate and enhance this process. Software tools such as SYNTHIA®, ChemAIRS, AiZynthFinder, and IBM RXN utilize databases of millions of reactions and starting materials. synthiaonline.comsigmaaldrich.comresearchgate.net These programs apply expert-coded rules or artificial intelligence models to generate and rank potential synthetic routes based on user-defined parameters like cost, step count, and avoidance of hazardous reagents. scientific-computing.com For a target like this compound, such software would analyze the structure and propose pathways, potentially starting from simpler pyrimidines or acyclic precursors, suggesting reagents and conditions for each step. The integration of computational predictions with experimental synthesis provides a robust approach for developing new molecules with potential therapeutic applications. nano-ntp.com

While the principles of CAOS are well-established for designing syntheses of heterocyclic compounds, the application of these tools is often tailored to specific, complex targets within proprietary drug discovery programs. nano-ntp.com The integration of in silico techniques is significant in guiding the synthesis and optimizing the properties of pyrimidine-based compounds. nano-ntp.com

Molecular Docking Studies for Molecular Interaction Mechanisms

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is extensively used in drug design to understand the interaction mechanisms between small molecules (ligands) and their macromolecular targets, typically proteins. For derivatives of this compound, docking studies have been crucial in elucidating their potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

A prominent target for pyrimidine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a significant role in cell proliferation and is overexpressed in many cancers. nih.govnih.govmdpi.com Computational studies have shown that pyrimidine derivatives can effectively bind to the ATP-binding site of the EGFR kinase domain. nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and are responsible for the inhibitory activity.

For instance, docking simulations of pyrazolo[3,4-d]pyrimidin-4(5H)-ones bearing a hydrazide-hydrazone moiety into the EGFR active site (PDB: 1M17) have demonstrated high binding affinities. mdpi.com Similarly, various pyrimidine-5-carbonitrile derivatives have been docked against EGFR, with results showing strong binding energies and interactions with key residues like Met769, which is crucial for the binding of many known EGFR inhibitors. nih.govmdpi.com The binding modes predicted by these in silico studies provide a rational basis for the observed biological activities and guide the synthesis of new analogues with improved potency. nih.gov

Below is a table summarizing representative molecular docking findings for pyrimidine derivatives against EGFR from various studies.

| Compound Series | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrazolo-pyrimidinones (e.g., 5g, 5h) | EGFR (1M17) | -9.1 to -9.5 | Met769, Leu694, Cys773, Lys721 | mdpi.com |

| Thieno[2,3-d]pyrimidines (e.g., 5b) | EGFRWT (4HJO) | -18.15 | Met793, Lys745, Asp855 | nih.gov |

| Thieno[2,3-d]pyrimidines (e.g., 5b) | EGFRT790M (3W2O) | -15.68 | Met793, Lys745, Asp855 | nih.gov |

| Quinazoline Derivatives (e.g., L15) | EGFR (1M17) | ~ -9.0 | Met769, Phe699, Leu694, Lys721 | nih.gov |

| Pyrimidine-5-carbonitriles (e.g., 10b) | EGFR | -7.78 | Met793, Cys797, Asp855 | nih.gov |

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the process of drug discovery, the evaluation of a compound's pharmacokinetic profile is as critical as its pharmacodynamic activity. ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the bioavailability and residence time of a drug in the body. In silico ADME prediction has become an indispensable tool, allowing for the early-stage filtering of compounds with unfavorable pharmacokinetic characteristics, thereby reducing late-stage attrition. researchgate.net

For pyrimidine derivatives, including those related to this compound, various computational models and software platforms like AdmetSAR and pkCSM are employed to predict their ADME profiles. researchgate.netjohnshopkins.edu These predictions are typically based on the compound's structure and physicochemical properties. Key parameters evaluated include adherence to established drug-likeness rules, such as Lipinski's Rule of Five, which predicts oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown that these compounds generally exhibit favorable physicochemical properties that fall within the limits set by Lipinski's rule. johnshopkins.edubohrium.com Predictions often indicate good gastrointestinal (GIT) absorption and a low likelihood of penetrating the blood-brain barrier (BBB), which can be a desirable property for peripherally acting drugs. johnshopkins.edu Toxicity predictions, such as the AMES test for mutagenicity and inhibition of hERG channels (related to cardiotoxicity), are also critical components of the in silico assessment. nih.gov The computational evaluation of pyrazolo[1,5-a]pyrimidines has confirmed that most of these compounds are predicted to be non-carcinogenic and present a medium risk for hERG inhibition. researchgate.net

The table below presents a summary of typical in silico ADME predictions for pyrimidine-based compounds as reported in the literature.

| Compound Series | Parameter | Predicted Value/Outcome | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Lipinski's Rule of Five | No violations | researchgate.netjohnshopkins.edu |

| Pyrazolo[1,5-a]pyrimidines | GIT Absorption | High | johnshopkins.eduresearchgate.net |

| Pyrazolo[1,5-a]pyrimidines | BBB Permeability | Low / Does not cross | researchgate.net |

| Pyrimidine-morpholine hybrids | AMES Toxicity | Mutagen / Non-mutagen (varies) | nih.gov |

| Pyrimidine-morpholine hybrids | hERG Inhibition | Medium-risk | nih.gov |

| Fused Pyrazolo[1,5-a]pyrimidines | Drug-likeness Model Score | Positive (drug-like) | johnshopkins.edu |

Advanced Analytical and Spectroscopic Characterization Techniques for 5 Hydrazino Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within 5-(hydrazino)pyrimidine and its derivatives. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the splitting pattern reveals the number of neighboring protons.

In a typical ¹H NMR spectrum of a this compound derivative, several key signals can be identified. The protons on the pyrimidine (B1678525) ring typically appear in the aromatic region of the spectrum. For instance, in a series of 4,6-bis(2-((E)-pyridin-2-yl)methylene)hydrazinyl)-2-phenylpyrimidine derivatives, the proton at the C5 position of the pyrimidine ring (CHpyrimidine) resonates as a singlet at approximately δ 6.87 ppm. nih.gov The protons of the hydrazone moiety (CH=N) are observed further downfield, between δ 8.05 and 8.29 ppm, while the N-H protons of the hydrazone group give rise to a characteristic broad singlet signal at δ 11.59 ppm. nih.gov

The protons of the hydrazino group (-NH-NH₂) itself are exchangeable and their chemical shifts are sensitive to solvent, concentration, and temperature. In the ¹H NMR spectrum of ethyl 2-(2-(4-hydroxybenzylidene)hydrazinyl)-4-methyl-6-phenylpyrimidine-5-carboxylate, a singlet corresponding to one proton appears at δ 9.36 ppm, which can be attributed to one of the N-H protons. The presence of substituents on the pyrimidine ring or the hydrazino group will influence the precise chemical shifts of the ring protons due to their electron-donating or electron-withdrawing effects.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Hydrazinopyrimidine Derivatives.

| Proton Environment | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| Pyrimidine Ring H | 6.8 - 9.0 | Singlet, Doublet | Position and shift depend heavily on substituents. |

| Hydrazone CH=N | 8.0 - 8.3 | Singlet | Characteristic of hydrazone derivatives. |

| Hydrazino/Hydrazone NH | 9.0 - 12.0 | Singlet (often broad) | Exchangeable with D₂O; position is variable. |

| Aromatic Protons (Substituents) | 7.0 - 8.5 | Multiplet | From aryl groups attached to the core structure. |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its hybridization and chemical environment.

For pyrimidine derivatives, the carbon atoms of the heterocyclic ring resonate at characteristic chemical shifts. In the ¹³C NMR spectrum of ethyl 2-(2-(4-chlorobenzylidene)hydrazinyl)-4-methyl-6-phenylpyrimidine-5-carboxylate, the pyrimidine ring carbons appear at δ 168.41, 166.28, 165.09, and 117.80 ppm. The carbon of the hydrazone group (CH=N) is typically found in the range of δ 138-145 ppm. nih.gov For example, in 4,6-bis(2-((E)-(6-bromopyridin-2-yl)methylene)hydrazinyl)-2-phenylpyrimidine, the CH=N carbon signal is observed at δ 138.04 ppm. nih.gov

The chemical shifts of the pyrimidine carbons are sensitive to the nature of the substituents. Electron-withdrawing groups will shift the signals of nearby carbons downfield (to higher ppm values), while electron-donating groups will cause an upfield shift.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Hydrazinopyrimidine Derivatives.

| Carbon Environment | Chemical Shift (δ) Range (ppm) | Notes |

| Pyrimidine Ring C | 115 - 170 | Specific shifts are highly dependent on substitution patterns. |

| Hydrazone C=N | 138 - 145 | Characteristic signal for derivatives formed from the hydrazino group. |

| Aromatic Carbons (Substituents) | 120 - 150 | From aryl groups attached to the pyrimidine or hydrazone moiety. |

| Carbonyl C=O (in esters) | 165 - 175 | Present in derivatives with carboxylate groups. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds.

For this compound and its derivatives, the IR spectrum reveals several key features. The N-H stretching vibrations of the hydrazino (-NH₂) and imino (-NH-) groups are prominent, typically appearing as one or more bands in the region of 3100-3500 cm⁻¹. In a series of ethyl 2-(2-benzylidenehydrazinyl)pyrimidine derivatives, the N-H stretch was observed in the range of 3191–3330 cm⁻¹. The IR spectrum for 5-amino-4-hydrazino-pyrimidine hydrochloride also shows strong absorptions in this region, characteristic of the amino and hydrazino groups. nist.gov

The stretching vibrations of the pyrimidine ring, involving C=C and C=N bonds, typically give rise to a series of sharp absorptions in the 1400-1600 cm⁻¹ region. For hydrazone derivatives, the C=N stretching of the hydrazone linkage is often observed between 1542–1552 cm⁻¹. Aromatic C-H stretching from the pyrimidine ring and any aryl substituents usually appears just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound and its Derivatives.

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

| Hydrazino Group | N-H Stretch | 3100 - 3500 | Medium to Strong, can be broad |

| Pyrimidine Ring | C-H Stretch | ~3000 - 3100 | Medium to Weak |

| Pyrimidine Ring | C=N and C=C Stretch | 1400 - 1600 | Medium to Strong, multiple bands |

| Hydrazone Linkage | C=N Stretch | 1540 - 1560 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, which is a critical step in identifying an unknown compound or confirming the structure of a newly synthesized one.